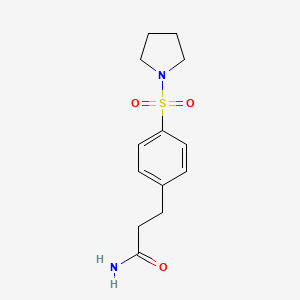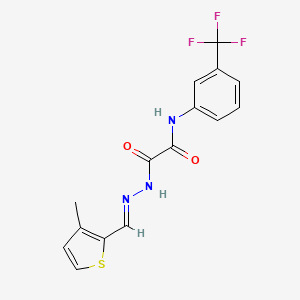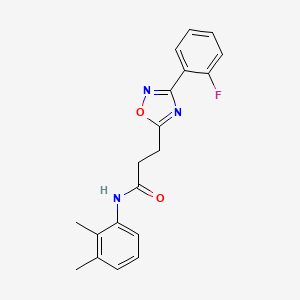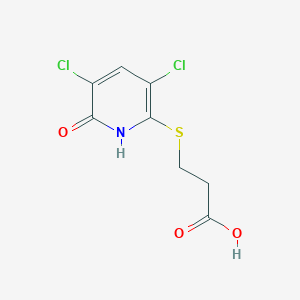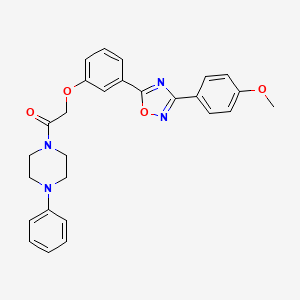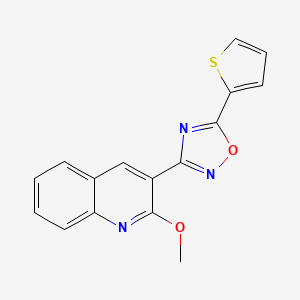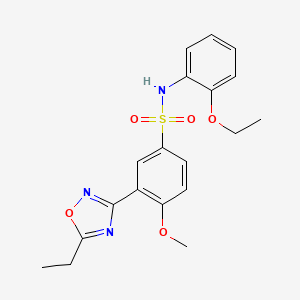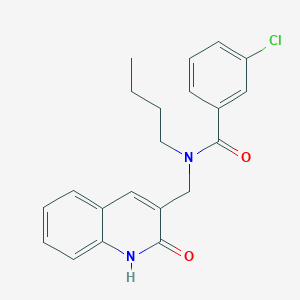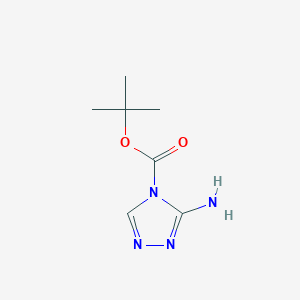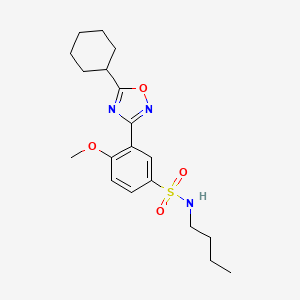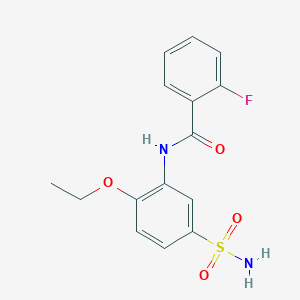
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide, also known as E7820, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers. This molecule has been the subject of extensive scientific research due to its unique chemical structure and promising biological activity.
Mecanismo De Acción
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide exerts its anti-cancer effects through several mechanisms of action. It inhibits the activity of several enzymes involved in angiogenesis, including fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. It has also been shown to decrease the density of blood vessels in tumors, indicating its anti-angiogenic activity. In addition, this compound has been shown to decrease the expression of several proteins involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide in lab experiments is its specificity for FGFR and VEGFR, which are important targets in cancer therapy. However, its potency may vary depending on the type of cancer cell line being studied. In addition, this compound may have off-target effects on other enzymes and proteins, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and angiogenesis. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further studies are needed to determine the optimal dosing and administration schedule for this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 2-ethoxy-5-aminosulfonic acid to form the key intermediate, this compound. The final product is obtained through purification and isolation of the intermediate compound.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This makes it a promising candidate for the treatment of solid tumors.
Propiedades
IUPAC Name |
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-2-22-14-8-7-10(23(17,20)21)9-13(14)18-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLSILQWXXTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



